molecular formula C14H18N2O2S B047482 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide CAS No. 6059-62-7

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide

Cat. No. B047482
CAS RN: 6059-62-7
M. Wt: 278.37 g/mol
InChI Key: AIMUHKITGKVNPD-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide (DMNDMS) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. DMNDMS has been studied for its ability to act as a catalyst in organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for imaging and sensing applications. In addition, DMNDMS has been studied for its potential to act as an inhibitor of enzymes and as a therapeutic drug.

Scientific Research Applications

Binding Studies and Fluorescence Probing

  • Protein Binding : 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of compounds to proteins. For example, it assisted in understanding the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into hydrophobic interactions in protein binding (Jun, Mayer, Himel, & Luzzi, 1971).

  • Fluorescent Probing for Metal Ions : This compound is effective in detecting metal ions. A structurally simple derivative was highly selective and sensitive to Fe3+, demonstrating the compound's potential in sensing and detecting specific ions in various environments (Sha, Lu, Lv, & Xu, 2016).

  • Investigating Carbonic Anhydrases : As a fluorogenic sulfonamide derivative, it has been used to differentiate the binding profiles between different isozymes of human carbonic anhydrases. This helps in designing specific inhibitors for these enzymes, which are significant in treating various conditions (Banerjee, Tobwala, Ganguly, Mallik, & Srivastava, 2005).

Molecular Imaging and Drug Development

properties

IUPAC Name

5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMUHKITGKVNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568338
Record name 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6059-62-7
Record name 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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